molecular formula C21H14N2O3 B1209969 N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No. B1209969
M. Wt: 342.3 g/mol
InChI Key: SELRREFXULUALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Chemical Properties

  • The cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide, a closely related compound, was studied, showing the formation of polydeuterated benzoxazines as the reaction progressed. This suggests potential applications in creating specialized chemical structures (Galkin et al., 2013).

Biological Activities

  • The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives, closely related to the queried compound, demonstrated antibacterial and antifungal activities, indicating potential applications in antimicrobial treatments (Ighilahriz-Boubchir et al., 2017).
  • A study on the synthesis and process improvement of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide revealed potential antitumor effects and bioactivities, suggesting a similar application for N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide (Bin, 2015).

Anticancer Evaluation

  • N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, similar in structure, were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, hinting at the potential for N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide in cancer research (Ravinaik et al., 2021).

Miscellaneous Applications

  • The synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, structurally related, demonstrated in vitro antimicrobial and antiproliferative activities, suggesting diverse biomedical applications for the compound (Kumar et al., 2012).
  • In another study, benzamide derivatives exhibited selective antibacterial and antiparasitic action with low cytotoxic effects, opening up possibilities for similar uses of N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide (de Brito et al., 2017).

properties

Product Name

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H14N2O3/c24-19(14-7-2-1-3-8-14)22-16-10-6-9-15(13-16)20-23-18-12-5-4-11-17(18)21(25)26-20/h1-13H,(H,22,24)

InChI Key

SELRREFXULUALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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